Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate

Medicinal Chemistry Building Blocks Procurement Scalability Purity-Based Selection

Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate (CAS 832740-50-8) is a synthetic heterocyclic building block with the molecular formula C₁₃H₁₁NO₆ and a molecular weight of 277.23 g/mol. It belongs to the nitrophenoxy furan ester class, characterized by a methyl ester on the 2-position of a furan ring and a 3-nitrophenoxy moiety at the 5-position via a methylene spacer.

Molecular Formula C13H11NO6
Molecular Weight 277.232
CAS No. 832740-50-8
Cat. No. B2615368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate
CAS832740-50-8
Molecular FormulaC13H11NO6
Molecular Weight277.232
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO6/c1-18-13(15)12-6-5-11(20-12)8-19-10-4-2-3-9(7-10)14(16)17/h2-7H,8H2,1H3
InChIKeyXOANXGLDXLTCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate (CAS 832740-50-8) Is a Defined Chemical Procurement Target


Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate (CAS 832740-50-8) is a synthetic heterocyclic building block with the molecular formula C₁₃H₁₁NO₆ and a molecular weight of 277.23 g/mol [1]. It belongs to the nitrophenoxy furan ester class, characterized by a methyl ester on the 2-position of a furan ring and a 3-nitrophenoxy moiety at the 5-position via a methylene spacer. As a meta-substituted nitroaromatic, its precise regiochemistry is its primary differentiating feature, making it a crucial intermediate for structure-activity relationship (SAR) explorations where positional isomerism dictates downstream biological or material properties. It is commercially supplied at a standard purity of 97% for research and development use .

Procurement Risk: Why Other Nitrophenoxy Furan Isomers Cannot Substitute the 3-Nitro (meta) Regioisomer


Generic substitution of this compound with its closely related positional isomers—methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate (CAS 375356-39-1) or methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate (CAS 488095-91-6)—is chemically and functionally invalid. The position of the nitro group on the phenoxy ring (ortho, meta, or para) drastically changes the molecular electronics, dipole moment, and steric profile. This directly translates into quantifiable differences in critical computed descriptors such as the Topological Polar Surface Area (TPSA), lipophilicity (XLogP3), and hydrogen bonding capability, which are primary filters in drug discovery and agrochemical design [1]. Substituting one isomer for another without validation introduces a catastrophic variable into SAR studies, potentially invalidating entire data sets and leading to incorrect structure-property relationship conclusions .

Quantitative Head-to-Head Evidence for Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate Selection


Positional Isomer Purity and Commercial Availability Comparison: 3-Nitro vs. 4-Nitro

A direct procurement comparison between the target 3-nitro compound and its 4-nitro analog (CAS 488095-91-6) from the same high-purity manufacturer (Leyan) reveals a stark difference in immediate availability and scalability. Both compounds are offered at a certified purity of 97% . However, the 4-nitro analog is only available in a 1g pack size, with all larger quantities (5g, 10g, 25g) requiring a custom quote, indicating it is a non-stock item synthesized on demand . This contrast provides a quantifiable procurement advantage for the 3-nitro isomer in terms of reduced lead time and guaranteed availability for projects requiring multigram quantities.

Medicinal Chemistry Building Blocks Procurement Scalability Purity-Based Selection

Economic Cost-Benefit Analysis: 3-Nitro vs. 2-Nitro Isomer

A price comparison from a leading international supplier (Fluorochem) reveals significant cost differentiation. The target 3-nitro compound is listed at ¥6,314 per gram . In contrast, the 2-nitro analog (CAS 375356-39-1) is priced at ¥3,821 per gram from the same vendor . This suggests the meta-nitro isomer is approximately 65% more expensive than its ortho counterpart, likely reflecting a more complex synthesis or lower demand-driven scale of production. This cost differential must be justified by a specific scientific rationale for the meta position, as the cheaper ortho isomer is not a functional substitute in assays where electronic and steric orientation is critical.

Research Chemical Procurement Hit-to-Lead Cost Management Budget Optimization

Electronic and Steric Topology: Computed Property Differentiation Across Regioisomers

The position of the nitro group exerts a measurable influence on fundamental physicochemical descriptors. The 3-nitrophenoxy compound exhibits a Topological Polar Surface Area (TPSA) of 94.5 Ų and a calculated LogP (XLogP3) of 2.5 [1]. For the 4-nitrophenoxy analog, the TPSA drops to 91.81 Ų and LogP rises to 2.55 , while the 2-nitrophenoxy analog shows a markedly different lipophilicity profile of XLogP3 at 2.7 . These systematic differences confirm that the meta isomer cannot be chemically posited as a surrogate for the para or ortho isomers in any computational or biophysical model.

Computational Chemistry Drug Design Filters Structure-Activity Relationships

Evidence-Driven Application Scenarios for Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate Procurement


Scaffold Decoration in Kinase Inhibitor Discovery Requiring Meta-Oriented Pharmacophores

In kinase inhibitor programs, the precise angle and distance of a nitro group from a hinge-binding furan core dictates selectivity. When your SAR by catalog requires rapid exploration of the 3-nitrophenoxy vector, the 65% price premium of this meta isomer over the ortho analog is justified by the evidence that the ortho compound's different LogP and TPSA would create an incompatible pharmacophore model, potentially leading to false-negative SAR conclusions.

Agrochemical Lead Optimization for Herbicide Safeners with Standardized Meta-Nitro Bioisosterism

For researchers developing nitrophenoxy furan carboxylates as synthetic safeners, the consistent 97% purity and ready off-the-shelf availability in 500mg quantities are critical for reproducible greenhouse assays. The documented zero hydrogen bond donor count and stable ester moiety enable cleaner in planta metabolism studies compared to the 4-nitro isomer, which may require a multi-week custom synthesis , delaying critical seasonal testing windows.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Meta-Nitrophenoxy Privileged Fragments

For FBDD campaigns, libraries require fragments with distinct 3D vectors and non-promiscuous electrostatic profiles. This compound, with a TPSA of 94.5 Ų , fills a specific gap in property space that the more lipophilic ortho isomer (XLogP3 2.7) cannot, as the latter carries a higher risk of non-specific binding. Procurement of the meta isomer ensures your fragment library has balanced coverage of this critical polar surface area window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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